N-(2-Hydroxyethyl)maleimide

Radiochemistry Bioconjugation Safety

Researchers requiring thiol-specific conjugation with downstream derivatization face limited options among simple maleimides. N-(2-Hydroxyethyl)maleimide (N-HEMal) addresses this gap as a heterobifunctional reagent-a maleimide group for thiol Michael addition paired with a terminal hydroxyl for esterification, etherification, or ring-opening polymerization. • Synthesize maleimide-terminated polyesters (e.g., PCL) for amphiphilic drug delivery nanoparticles • Low-volatility thiol-capping agent for proteins, antibodies, and functionalized nanoparticles-enhances safety vs. volatile N-alkyl maleimides • Crosslinker for bio-based polyurethane-imides with thermoresponsive self-healing and shape-memory properties ≥98% HPLC purity. Ambient shipping. In stock for immediate dispatch.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 1585-90-6
Cat. No. B073982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)maleimide
CAS1585-90-6
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCO
InChIInChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2
InChIKeyAXTADRUCVAUCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)maleimide: Bifunctional Thiol-Reactive Linker


N-(2-Hydroxyethyl)maleimide (N-HEMal) is a heterobifunctional compound featuring a maleimide group for specific thiol conjugation and a terminal hydroxyl group for further derivatization [1]. This molecular architecture enables its role as a versatile crosslinking reagent in bioconjugation and as an initiator or monomer in polymer synthesis [2]. Its unique combination of reactive maleimide and hydrophilic hydroxyethyl arm [3] sets it apart from other maleimide derivatives.

Why N-(2-Hydroxyethyl)maleimide Cannot Be Substituted


Generic substitution with simpler maleimides like N-ethylmaleimide (NEM) or N-phenylmaleimide (NPM) is not functionally equivalent due to the unique bifunctional nature of N-HEMal. While NEM and NPM offer thiol reactivity, they lack the terminal hydroxyl group essential for further derivatization, such as initiating ring-opening polymerizations or creating more complex, branched architectures [1]. Furthermore, the hydroxyethyl arm confers significantly lower volatility compared to alkylated maleimides [2], a critical safety and handling advantage in certain workflows. Simply using a thiol-reactive maleimide does not provide the same material-building or safety profile, making N-HEMal a distinct and often irreplaceable reagent.

N-(2-Hydroxyethyl)maleimide Evidence vs. Analogs


Lower Volatility for Safer Handling

A key advantage of N-alkoxy maleimides like N-(2-hydroxyethyl)maleimide over N-alkylated maleimides such as N-ethylmaleimide (NEM) is their significantly lower volatility [1]. This property enables safer handling, which is of particular importance for radiation-safety protection when working with radioisotopes [1].

Radiochemistry Bioconjugation Safety

Ring-Opening Polymerization Initiation

N-(2-Hydroxyethyl)maleimide functions as an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, a role that simple maleimides like NEM cannot fulfill due to the absence of a hydroxyl group . This allows for the direct synthesis of maleimide-terminated polymers, such as poly(ε-caprolactone) (PCL) [1].

Polymer Chemistry Drug Delivery Nanoparticles

Comparable RAFT Copolymerization Rate

In RAFT copolymerization studies, macromonomers (>10 kDa) containing N-(2-hydroxyethyl)maleimide were shown to polymerize at the same rate as N-ethylmaleimide [1]. This indicates that the hydroxyethyl group does not impede the maleimide's reactivity in radical polymerization, allowing it to be seamlessly incorporated into polymer backbones while introducing a functional handle for post-polymerization modification.

RAFT Polymerization Copolymer Synthesis Macromonomer

Enhanced Polyurethane-Imide Material Properties

When used as a crosslinker in the synthesis of bio-based polyurethane-imides, N-(2-hydroxyethyl)maleimide (N-HEMal) contributes to materials with 'tailored performance' . While direct quantitative comparisons to other crosslinkers in this specific system are limited, studies highlight its role in creating advanced materials like thermoresponsive self-healing polyurethanes with shape-memory properties .

Polyurethane-Imides Coatings Thermal Stability

Effective Thiol-Capping Reagent

In the preparation of vaccine delivery systems, N-(2-hydroxyethyl)maleimide is a specific and effective reagent for capping unreacted free thiols on functionalized nanoparticles . This is a critical step to prevent unwanted disulfide bond formation or aggregation during purification and storage.

Bioconjugation Nanoparticles Vaccine Delivery

Enzymatic Synthesis with Lipase B

N-(2-Hydroxyethyl)maleimide acts as a substrate for Candida antarctica lipase B (CalB), enabling the enzymatic synthesis of (EFA)-based multifunctional oligoester resins with maleimide end groups . This specific reactivity under mild, enzymatic conditions is a unique application not generally feasible with non-hydroxyl maleimides.

Enzymatic Synthesis Biocatalysis Green Chemistry

N-(2-Hydroxyethyl)maleimide Key Application Scenarios


Drug Delivery Polymer Synthesis

Utilize N-(2-hydroxyethyl)maleimide as a dual-functional initiator/monomer to synthesize maleimide-terminated polyesters (e.g., PCL) via ring-opening polymerization . This allows for the subsequent conjugation of hydrophobic polymer blocks to hydrophilic biomolecules like albumin via Michael addition, creating well-defined amphiphilic nanoparticles for targeted drug delivery [1].

Thiol Capping in Bioconjugation

Employ N-(2-hydroxyethyl)maleimide as a reliable thiol-capping agent to quench unreacted sulfhydryl groups on proteins, antibodies, or functionalized nanoparticles . This prevents non-specific aggregation and ensures the homogeneity and stability of the final bioconjugate, such as in the preparation of vaccine delivery systems.

Radiochemical Labeling Reagents

In radiochemistry facilities, select N-(2-hydroxyethyl)maleimide over more volatile N-alkyl maleimides for the synthesis of tritium-labeled building blocks . Its lower volatility [1] significantly enhances radiation safety and simplifies handling during the multi-step synthesis of labeled probes for in vitro and in vivo mechanistic studies.

Polyurethane-Imide Crosslinker

Incorporate N-(2-hydroxyethyl)maleimide as a crosslinking agent in the one-pot synthesis of bio-based polyurethane-imides from renewable resources like castor oil . The resulting materials can exhibit tailored performance, including thermoresponsive self-healing and shape-memory properties, making them suitable for high-performance coatings and smart materials [1].

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